![molecular formula C15H16ClN3O2S B2612228 3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 391866-54-9](/img/structure/B2612228.png)
3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide
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Overview
Description
The compound “3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It has a linear formula of C10H12ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, which rules out the presence of resonance spanning the amide as well as the aromatic system . The molecular weight is 213.666 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.666 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and structural characterization of compounds with similarities to the specified chemical, highlighting methods for creating complex molecules with potential biological or material applications. For example, research on the synthesis of pyrazole-containing thiophene and thiazolopyrimidines explores novel synthetic routes and the molecular structure of these compounds through crystallography and spectroscopic methods (Khalifa et al., 2019), (Khalifa et al., 2017).
Pharmacological Evaluation
Research into the pharmacological properties of structurally similar compounds, such as their potential as anti-inflammatory, analgesic, and antidepressant agents, is prevalent. This line of inquiry not only provides insights into the therapeutic potential of these molecules but also underscores the importance of chemical modifications for enhancing biological activity (Mathew et al., 2014).
Corrosion Inhibition
A study on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution represents another application area for related compounds. This research examines the inhibition efficiency, suggesting potential industrial applications for these chemicals in protecting metals against corrosion (Yadav et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-21-11-4-2-10(3-5-11)19-15(17-14(20)6-7-16)12-8-22-9-13(12)18-19/h2-5H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRRBPIFGDUXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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